TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE

Overview

Description

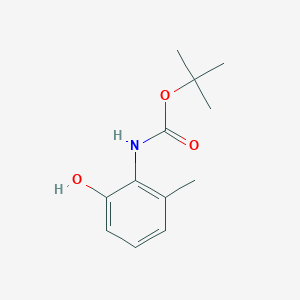

2-(Boc-amino)-3-methylphenol is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a phenol ring with a methyl substituent. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylphenol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The phenol group remains unprotected during this process, allowing for selective protection of the amino group .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The Boc group can be removed under acidic conditions to regenerate the free amino group.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc group.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Free amino phenol.

Substitution: Nitrated or halogenated phenolic compounds.

Scientific Research Applications

2-(Boc-amino)-3-methylphenol has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions, where the protected amino group can be selectively deprotected to study specific interactions.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-methylphenol primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, followed by the elimination of tert-butyl carbonate. The Boc group can be removed under acidic conditions, regenerating the free amino group. This protection strategy allows for selective reactions on other functional groups without interference from the amino group .

Comparison with Similar Compounds

2-(Boc-amino)-4-methylphenol: Similar structure but with the methyl group in the para position.

2-(Boc-amino)-3-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.

2-(Boc-amino)-3-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: 2-(Boc-amino)-3-methylphenol is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the phenol ring. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research.

Biological Activity

Tert-butyl 2-hydroxy-6-methylphenylcarbamate, often referred to as a derivative of phenolic compounds, has gained attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Profile

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 85909-08-6

- Molecular Formula: C12H17NO3

- Appearance: Light yellow powder, soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxy-6-methylphenol. The process can utilize various coupling agents and is often conducted under controlled conditions to ensure high yield and purity.

This compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. Notable mechanisms include:

- Antiviral Activity : Research indicates that this compound can inhibit viral replication by binding to viral enzymes, thereby reducing the viral load in infected cells.

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties, comparable to standard anti-inflammatory drugs such as indomethacin. The percentage inhibition values ranged from 39% to over 54% in carrageenan-induced models .

- Cell Signaling Modulation : The compound has been shown to influence various signaling pathways related to inflammation and immune response, potentially enhancing the body's defense mechanisms against infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anti-inflammatory Activity : A study evaluated a series of phenolic carbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to this compound showed promising results, with significant reductions in edema observed within hours post-administration .

- In Silico Docking Studies : Computational studies have provided insights into the binding affinities of this compound with COX-2 enzymes, suggesting its potential as a selective inhibitor in inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | Similar backbone but different hydroxyl positioning | Varying anti-inflammatory effects |

| Tert-butyl N-(2-hydroxyphenyl)carbamate | Lacks methyl group on the aromatic ring | Different solubility and reactivity |

| Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | Hydroxyl group at a different position | Variations may affect pharmacokinetics |

The unique positioning of the hydroxyl group and the presence of the methyl substituent in this compound contribute to its distinct biological activities compared to similar compounds.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCZDRVWSNSEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597638 | |

| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177342-60-8 | |

| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.